molecular formula C7H15NO3S B13965282 N-isopropyltetrahydrofuran-3-sulfonamide

N-isopropyltetrahydrofuran-3-sulfonamide

Cat. No.: B13965282
M. Wt: 193.27 g/mol
InChI Key: JBSFBYAALZYRDT-UHFFFAOYSA-N
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Description

N-isopropyltetrahydrofuran-3-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to a tetrahydrofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-isopropyltetrahydrofuran-3-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the use of readily available low-cost commodity chemicals and does not require additional pre-functionalization and de-functionalization steps, making it an efficient and environmentally friendly process . Another method involves the use of ammonium carbamate as the nitrogen source and methanol as the oxygen source and reaction medium .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and hypervalent iodine reagents has been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-isopropyltetrahydrofuran-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, thionyl chloride, lithium aluminum hydride, and various nucleophiles. Reaction conditions often involve controlled temperatures and the use of solvents like methanol and acetonitrile .

Major Products Formed

The major products formed from these reactions include sulfonyl chlorides, amines, and substituted sulfonamides, depending on the specific reaction and conditions employed .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-isopropyltetrahydrofuran-3-sulfonamide include other sulfonamides such as sulfamethazine and sulfadiazine . These compounds share the sulfonamide functional group but differ in their specific structures and applications.

Uniqueness

This compound is unique due to its specific tetrahydrofuran ring structure, which imparts distinct chemical properties and reactivity compared to other sulfonamides . This uniqueness makes it a valuable compound for specialized applications in various fields.

Properties

Molecular Formula

C7H15NO3S

Molecular Weight

193.27 g/mol

IUPAC Name

N-propan-2-yloxolane-3-sulfonamide

InChI

InChI=1S/C7H15NO3S/c1-6(2)8-12(9,10)7-3-4-11-5-7/h6-8H,3-5H2,1-2H3

InChI Key

JBSFBYAALZYRDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)NS(=O)(=O)C1CCOC1

Origin of Product

United States

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